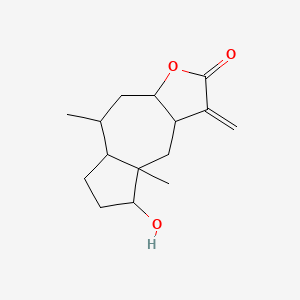
Pseudoguaianolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) in the guaianolide system during biogenesis . These compounds are primarily found in the Compositae family, particularly in genera such as Ambrosia, Iva, and Parthenium . Pseudoguaianolides have garnered significant interest due to their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pseudoguaianolides involves several steps, including cyclization, oxidation, and reduction reactions. One common synthetic route starts with the furan ester and 2-methylcyclopentane-1,3-dione, followed by dehydrogenation and cyclodehydration to form the enetrione intermediate . Subsequent steps involve regio- and stereo-selective modifications to install the desired substituents with proper stereochemistry .
Industrial Production Methods: Industrial production of pseudoguaianolides often relies on the extraction from natural sources, such as Ambrosia arborescens. The extracted compounds can then be modified through regio- and stereo-selective synthetic transformations to produce various pseudoguaianolides .
化学反応の分析
Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, acetoxylated, and methylenated derivatives of pseudoguaianolides .
科学的研究の応用
Pseudoguaianolides have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in plant defense mechanisms and allelopathy.
Medicine: Investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties
Industry: Explored for their use in developing new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pseudoguaianolides involves the interaction with specific molecular targets and pathways:
NF-κB Pathway: Pseudoguaianolides inhibit the NF-κB pathway by covalently binding to cysteine residues in the p65 subunit, preventing its activation.
Keap1-Nrf2 Pathway: Pseudoguaianolides block the Keap1-Nrf2 pathway by binding to cysteine residues in Keap1, leading to the activation of Nrf2 and subsequent antioxidant response.
類似化合物との比較
- Ambrosin
- Isodamsin
- 3α-Hydroxydamsin
- 3α-Acetoxydamsin
- 11β,13-Dihydrodamsin
Pseudoguaianolides stand out due to their unique structural features and diverse biological activities, making them valuable compounds for further research and development.
特性
IUPAC Name |
8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
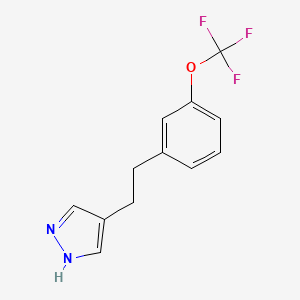
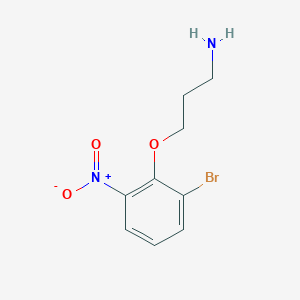
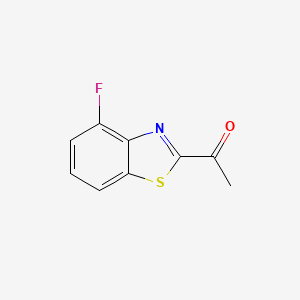
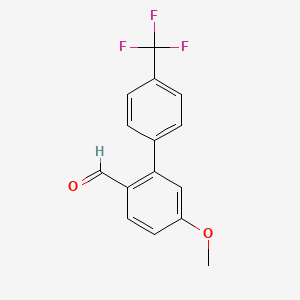
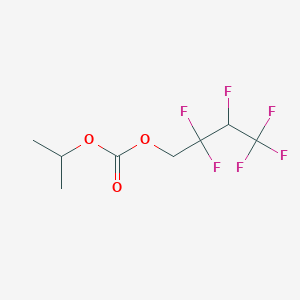
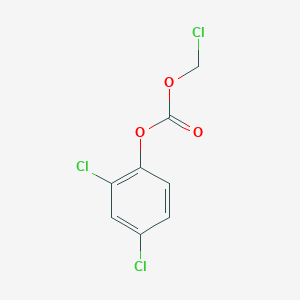
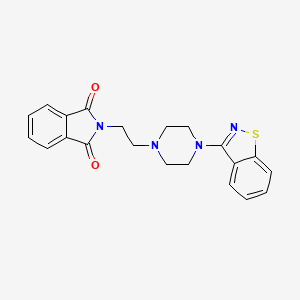
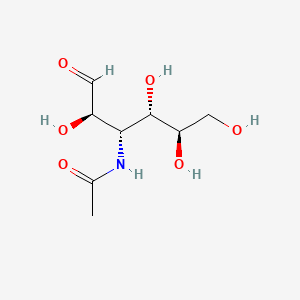
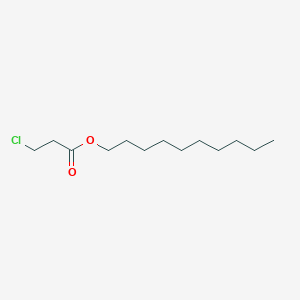
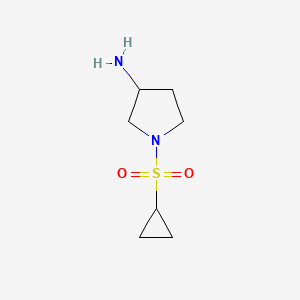
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]](/img/structure/B12085702.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12085717.png)


